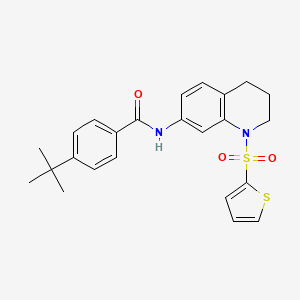
4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This would typically include the IUPAC name, molecular formula, and structure of the compound.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its functional groups and stereochemistry.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including its reactivity and the conditions required for these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation of Heterocyclic Carboxamides
Research on heterocyclic carboxamides, analogues of certain pharmacologically active compounds, has shown potential antipsychotic properties. These compounds were evaluated for their binding to dopamine and serotonin receptors and demonstrated significant in vivo activity, suggesting their potential as antipsychotic agents with a reduced risk of extrapyramidal side effects (Norman et al., 1996).
Anticancer Agents
A study on the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents highlighted the cytotoxic properties of these compounds against various cancer cell lines. The research aimed at discovering novel and safer anticancer drugs, demonstrating the importance of such compounds in the development of new therapeutic options (Redda et al., 2010).
Synthesis of Soluble Polyamides
The synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol explored the creation of materials with high thermal stability and solubility in polar solvents. Such materials have potential applications in the production of films and coatings with unique properties (Hsiao et al., 2000).
Development of Antimalarial Drugs
The selection and preclinical evaluation of N-tert-butyl isoquine as an affordable and effective antimalarial agent underscored the importance of rational design in drug development. This compound was developed through a public-private partnership, illustrating the collaborative effort in addressing global health challenges (O’Neill et al., 2009).
Synthesis of Azo Disperse Dyes
Research into the synthesis of azo disperse dyes from 6-butyl-4-hydroxyquinolin-2-(1H)-one demonstrated the application of these compounds in the textile industry. The synthesized dyes exhibited satisfactory yields and were characterized by various spectroscopic techniques, highlighting their potential for fabric coloring (Rufchahi et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new applications for the compound or areas where further study is needed.
I hope this general information is helpful. If you have more specific questions about a particular compound or type of analysis, feel free to ask!
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S2/c1-24(2,3)19-11-8-18(9-12-19)23(27)25-20-13-10-17-6-4-14-26(21(17)16-20)31(28,29)22-7-5-15-30-22/h5,7-13,15-16H,4,6,14H2,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUJQTPBJQLRDJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

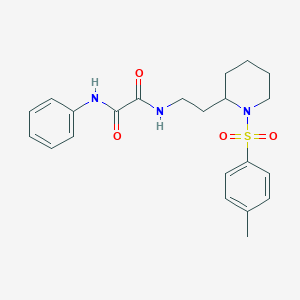
![[4-(6-Methylpyrazin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2998360.png)
![2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2998361.png)
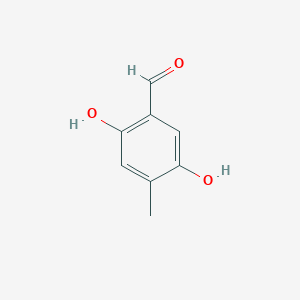
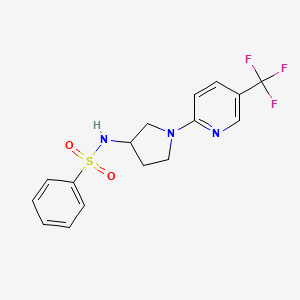
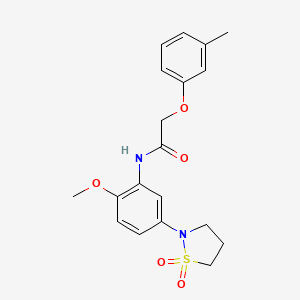
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2998367.png)
![2-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2998368.png)
![3-hydroxy-3-(thiophen-2-yl)-1-(m-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2998371.png)
![4-[(4-methoxyphenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2998372.png)
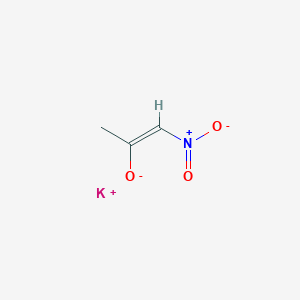
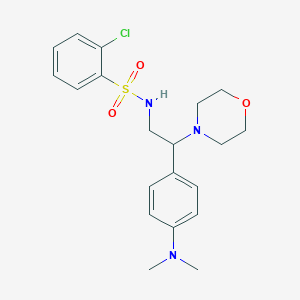
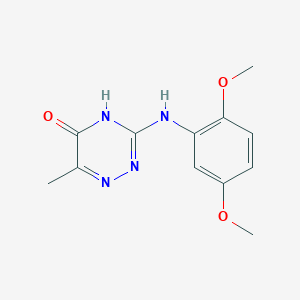
![2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2998380.png)